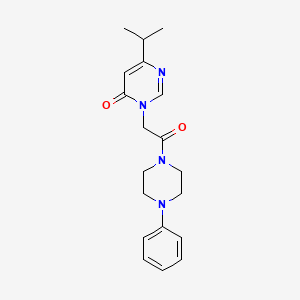

6-isopropyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-propan-2-ylpyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-15(2)17-12-18(24)23(14-20-17)13-19(25)22-10-8-21(9-11-22)16-6-4-3-5-7-16/h3-7,12,14-15H,8-11,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWVXFZMOAWFAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-isopropyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinone core, followed by the introduction of the isopropyl group and the phenylpiperazine moiety. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-isopropyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized pyrimidinone derivative, while reduction could produce a more reduced form of the compound.

Scientific Research Applications

Medicinal Chemistry

6-Isopropyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one has been investigated for its potential therapeutic effects, particularly:

- Anti-inflammatory Properties : Studies have indicated that this compound may inhibit specific inflammatory pathways, making it a candidate for treating conditions like arthritis .

- Anticancer Activity : Preliminary research suggests that it may affect cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation .

Biological Studies

The compound's interactions with biological macromolecules have been a focus of research:

- Enzyme Inhibition : It has been studied as a potential modulator of enzymes involved in neurotransmission due to its piperazine component, which may influence pathways related to neurodegenerative diseases .

- Molecular Docking Studies : Computational studies have shown promising results in binding affinities with various targets, indicating its potential as a lead compound for drug development .

Industrial Applications

In the industrial sector, the compound serves as:

- Building Block for Synthesis : It is utilized in synthesizing more complex organic molecules and materials, showcasing its versatility in chemical manufacturing .

Data Tables

| Application Area | Specific Use Case | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agents | Reduced inflammation in chronic diseases |

| Anticancer properties | Inhibition of tumor growth | |

| Biological Studies | Enzyme modulation | Potential treatment for neurodegenerative diseases |

| Molecular docking | Insights into drug-target interactions | |

| Industrial Applications | Synthesis of complex molecules | Cost-effective production of pharmaceuticals |

Case Studies

- Anti-inflammatory Research : A study demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting its utility in developing new anti-inflammatory drugs.

- Cancer Cell Line Testing : In vitro experiments on various cancer cell lines revealed that the compound induced apoptosis at specific concentrations, highlighting its potential as an anticancer agent.

- Neurotransmission Modulation : Research utilizing molecular docking simulations indicated strong binding affinities to acetylcholinesterase, suggesting possible applications in treating Alzheimer's disease.

Mechanism of Action

The mechanism of action of 6-isopropyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 6-isopropyl-3-(2-oxo-2-(4-methylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one

- 6-isopropyl-3-(2-oxo-2-(4-ethylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one

Uniqueness

6-isopropyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one is unique due to the presence of the phenylpiperazine moiety, which can impart distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Biological Activity

6-Isopropyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound is characterized by its unique structure, which includes a pyrimidinone core and a phenylpiperazine moiety. The IUPAC name is 3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-propan-2-ylpyrimidin-4-one, and its molecular formula is .

Synthesis

The synthesis involves multi-step organic reactions, starting with the preparation of the pyrimidinone core, followed by the introduction of the isopropyl group and the phenylpiperazine moiety. Common reagents include alkylating agents and catalysts to optimize yields while minimizing environmental impact .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects. However, detailed studies are required to elucidate the exact molecular targets involved .

Anticancer Properties

Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, studies have shown that compounds with similar structural features can inhibit cancer cell proliferation effectively. One study reported an IC50 value of 49.85 µM for a related compound against A549 lung cancer cells, suggesting potential for further exploration in cancer therapy .

Neuropharmacological Effects

The phenylpiperazine moiety is known for its neuropharmacological effects. Compounds containing this structure have been studied for their ability to interact with serotonin receptors, which may influence mood disorders and anxiety . The specific interactions of this compound with these receptors remain an area for further investigation.

Anti-inflammatory Activity

Preliminary findings suggest that this compound may also possess anti-inflammatory properties. Compounds with similar structures have shown promise in reducing inflammation through modulation of pro-inflammatory cytokines . Further research is needed to confirm these effects specifically for this compound.

Case Studies

Q & A

Basic: What are the recommended synthetic routes for 6-isopropyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one, and what key reaction conditions should be considered?

Methodological Answer:

The synthesis typically involves coupling a pyrimidin-4(3H)-one core with a 4-phenylpiperazine derivative. Key steps include:

- Nucleophilic substitution : Reacting 6-isopropylpyrimidin-4(3H)-one with a 2-chloroethyl intermediate to introduce the oxoethyl spacer.

- Piperazine coupling : Using 4-phenylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the final structure.

Evidence from analogous syntheses suggests optimizing temperature (60–80°C) and reaction time (12–24 hours) to minimize side products like des-alkyl derivatives .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s purity and structure?

Methodological Answer:

- NMR spectroscopy : Use - and -NMR to confirm the presence of the isopropyl group (δ 1.2–1.4 ppm for CH₃) and the piperazine ring (δ 2.5–3.5 ppm for N–CH₂).

- HPLC-MS : Employ reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>95%) and detect impurities (e.g., oxidized piperazine derivatives) .

- FT-IR : Verify carbonyl stretches (1650–1750 cm⁻¹) for the pyrimidinone and oxoethyl moieties .

Advanced: How can researchers optimize the yield and selectivity during the coupling of the pyrimidin-4(3H)-one core with the 4-phenylpiperazine moiety?

Methodological Answer:

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the piperazine nitrogen.

- Catalysis : Introduce catalytic iodide (e.g., KI) to accelerate SN2 reactions, as demonstrated in analogous piperazine-alkylation protocols .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound from unreacted starting materials or dimeric by-products .

Advanced: What strategies are recommended for resolving contradictions in biological activity data across different assay conditions?

Methodological Answer:

- Assay standardization : Replicate experiments under controlled conditions (pH 7.4, 37°C) to minimize variability.

- Control for solvent effects : Use DMSO concentrations <0.1% to avoid interference with receptor binding .

- Theoretical modeling : Apply molecular docking to compare binding affinities of the compound’s tautomers (e.g., keto-enol forms) with target proteins, as structural flexibility may explain divergent activity .

Advanced: How to identify and quantify process-related impurities, such as des-alkyl by-products or oxidized derivatives?

Methodological Answer:

- Impurity profiling : Use HPLC with UV detection (λ = 254 nm) and reference standards (e.g., des-alkyl analogs listed in pharmacopeial guidelines) .

- Mass spectrometry : Perform HRMS to differentiate impurities with similar retention times (e.g., oxidized piperazine derivatives vs. hydroxylated pyrimidinones) .

- Quantitative NMR : Integrate impurity peaks relative to the main compound’s signals for accurate quantification without external standards .

Advanced: How does the compound’s stability vary under different storage conditions, and what degradation pathways are most prevalent?

Methodological Answer:

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Common pathways include:

- Hydrolysis : Cleavage of the oxoethyl linker under acidic conditions (pH <3).

- Oxidation : Piperazine ring oxidation to form N-oxide derivatives, detectable via TLC (Rf shift) or LC-MS .

- Recommendation : Use amber vials under inert gas (N₂) and store at –20°C for long-term stability .

Advanced: What computational methods are suitable for predicting the compound’s physicochemical properties and reactivity?

Methodological Answer:

- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict pKa (e.g., pyrimidinone NH ≈ 8.5) and lipophilicity (logP ≈ 2.7) .

- Molecular dynamics simulations : Model interactions with lipid bilayers to assess membrane permeability, critical for in vivo bioavailability studies .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.

- Waste disposal : Neutralize acidic/basic residues before disposal, following institutional guidelines for halogenated waste (if applicable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.